molecular formula C9H14O3 B2901868 2-(4-Ethenyloxan-4-yl)acetic acid CAS No. 2137645-54-4

2-(4-Ethenyloxan-4-yl)acetic acid

Cat. No.: B2901868
CAS No.: 2137645-54-4
M. Wt: 170.208
InChI Key: VGPUQXVGALVYML-UHFFFAOYSA-N
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Description

2-(4-Ethenyloxan-4-yl)acetic acid is an organic compound characterized by the presence of an oxane ring substituted with an ethenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethenyloxan-4-yl)acetic acid typically involves the formation of the oxane ring followed by the introduction of the ethenyl group and the acetic acid moiety. One common method involves the reaction of a suitable precursor with ethylene oxide under acidic or basic conditions to form the oxane ring. The ethenyl group can be introduced through a subsequent reaction with a vinylating agent, such as vinyl bromide, under appropriate conditions. Finally, the acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethenyloxan-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides (e.g., NaBr) and amines (e.g., NH3) can be employed under suitable conditions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of ethyl-substituted derivatives.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

2-(4-Ethenyloxan-4-yl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethenyloxan-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of enzymatic reactions, modulating biochemical pathways. The ethenyl group and acetic acid moiety play crucial roles in its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyloxan-4-yl)acetic acid
  • 2-(4-Propylxan-4-yl)acetic acid
  • 2-(4-Butyloxan-4-yl)acetic acid

Uniqueness

2-(4-Ethenyloxan-4-yl)acetic acid is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The structural variation influences its interaction with molecular targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-(4-ethenyloxan-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-2-9(7-8(10)11)3-5-12-6-4-9/h2H,1,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPUQXVGALVYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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